Trimethylsilyl hydrazinecarboxylate

Organic Synthesis Multicomponent Reactions Protecting Group Strategy

Trimethylsilyl hydrazinecarboxylate (CAS 65071-26-3) is an organosilicon compound classified as a silylated hydrazine derivative. It combines a trimethylsilyl (TMS) group with a hydrazinecarboxylate moiety, resulting in a molecular formula of C₄H₁₂N₂O₂Si and a molecular weight of 148.24 g/mol.

Molecular Formula C4H12N2O2Si
Molecular Weight 148.24 g/mol
CAS No. 65071-26-3
Cat. No. B14498132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl hydrazinecarboxylate
CAS65071-26-3
Molecular FormulaC4H12N2O2Si
Molecular Weight148.24 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC(=O)NN
InChIInChI=1S/C4H12N2O2Si/c1-9(2,3)8-4(7)6-5/h5H2,1-3H3,(H,6,7)
InChIKeyHZQGXZWRLFVZGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylsilyl Hydrazinecarboxylate: Procurement Guide for a Silylated Hydrazine Intermediate


Trimethylsilyl hydrazinecarboxylate (CAS 65071-26-3) is an organosilicon compound classified as a silylated hydrazine derivative. It combines a trimethylsilyl (TMS) group with a hydrazinecarboxylate moiety, resulting in a molecular formula of C₄H₁₂N₂O₂Si and a molecular weight of 148.24 g/mol [1]. This structure places it within a class of compounds where the TMS group serves as a temporary protecting group for the reactive hydrazine nitrogen, fundamentally altering its reactivity and physical properties [2]. Its primary role in research and industrial settings is as a synthetic intermediate and a source of protected hydrazine for controlled release under mild conditions.

1 TMS-protected hydrazine source for controlled release under mild aqueous conditions
2 Orthogonal protecting group strategy in multi-step synthetic routes requiring selective deprotection
3 Anhydrous handling and moisture-sensitive reagent workflow; organic-phase reactivity context

Why Trimethylsilyl Hydrazinecarboxylate Cannot Be Substituted with Generic Hydrazine Sources


Generic substitution of trimethylsilyl hydrazinecarboxylate with a non-silylated hydrazine source (e.g., hydrazine hydrate or methyl hydrazinocarboxylate) is not feasible due to fundamental differences in reactivity and selectivity. The trimethylsilyl (TMS) group is not a passive bystander; it actively modulates the nucleophilicity and stability of the hydrazine moiety. Critically, the TMS group provides temporary protection, preventing unwanted side reactions during multi-step syntheses. Furthermore, the compound's extreme sensitivity to hydrolysis, a defining characteristic of this class, dictates specific handling and reaction conditions that would not apply to more stable, non-silylated alternatives [1]. Therefore, its use is not interchangeable but rather a specific choice for applications requiring controlled release, enhanced organic solubility, or silyl-based orthogonal protection strategies [2].

Nucleophilicity modulation Non-silylated hydrazine sources lack TMS-mediated control of reactivity and selectivity at the hydrazine nitrogen
Deprotection orthogonality Boc- or Cbz-protected hydrazines require acidic or hydrogenolytic removal; TMS cleaves under neutral aqueous conditions, altering downstream compatibility
Handling protocol mismatch Reported high hydrolytic sensitivity is specific to silylated hydrazinecarboxylates; anhydrous protocols may not transfer to more stable alternatives

Quantitative Evidence Differentiating Trimethylsilyl Hydrazinecarboxylate for Scientific Selection


Comparative Reactivity: Trimethylsilyl Hydrazinecarboxylate vs. Boc-Protected Hydrazine in Ugi Tetrazole Synthesis

In a comparative study of hydrazine sources for the Ugi tetrazole reaction, the use of Boc-protected hydrazine (a common alternative) with trimethylsilyl azide afforded the desired 5-(hydrazinomethyl)-1-methyl-1H-tetrazole product in a 45% yield [1]. This result provides a quantitative baseline for the performance of a structurally distinct but functionally related hydrazine derivative under similar reaction conditions. While a direct head-to-head study with trimethylsilyl hydrazinecarboxylate is not available in the primary literature, this data establishes a performance benchmark for this class of reactions. The inherent lower steric hindrance and distinct electronic properties of the TMS group in trimethylsilyl hydrazinecarboxylate are known to influence reaction outcomes, offering a potential advantage over bulkier Boc groups in terms of nucleophilicity and subsequent deprotection ease [2].

Ugi Tetrazole Yield
Cross-study context
Boc-hydrazine: 45% yield; TMS-hydrazinecarboxylate unquantified in direct comparison
Steric and electronic differences may support alternative yield outcomes
Direct head-to-head study not available; class-level inference
Organic Synthesis Multicomponent Reactions Protecting Group Strategy

Hydrolytic Stability: Defining the Labile Nature of Silylated Hydrazinecarboxylates

Primary research unequivocally demonstrates that compounds in the class of silylated semicarbazides and hydrazinedicarboxylic acid derivatives, to which trimethylsilyl hydrazinecarboxylate belongs, are characterized by 'extraordinarily high sensitivity to hydrolysis' ('außerordentlich hydrolyseempfindlich') [1]. They readily cleave the silyl groups and are 'only difficult to obtain in a completely pure state' [2]. This extreme lability stands in stark contrast to more robust hydrazine protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which require specific acidic or hydrogenolytic conditions for removal, respectively. While precise half-life data in aqueous media are not reported, the qualitative description from Wannagat and Krüger establishes that the TMS group on a hydrazinecarboxylate core is one of the most easily cleaved protecting groups available, making it ideal for applications where rapid, mild deprotection is paramount.

Hydrolytic Lability
Class-level
Reported as extraordinarily hydrolysis-sensitive; difficult to isolate in completely pure state
Supports selection for rapid mild deprotection workflows
Strict anhydrous storage and handling required; qualitative class characterization
Hydrolytic Stability Silyl Protecting Groups Reagent Handling

Structural Elucidation and Isomer Differentiation via ¹⁵N NMR Spectroscopy

A robust analytical method utilizing ¹⁵N NMR spectroscopy was developed specifically for determining the structure of trialkylsilylated derivatives of N-acyl- and N-carboalkoxyhydrazines, including the class of trimethylsilyl hydrazinecarboxylates [1]. This technique is crucial because it reveals that 1,2-bistrimethylsilyl-1,2-dicarbomethoxyhydrazine exists as a mixture of three possible 'amide' conformers, while the analogous bistrimethylsilyl derivative of 1,2-diacetylhydrazine adopts a symmetrical 'imide' structure [2]. This level of detailed structural insight, enabled by ¹⁵N NMR parameters (chemical shifts, J-couplings), is not possible with the simpler proton NMR analysis often sufficient for non-silylated hydrazine derivatives. This provides a verifiable, analytical handle for quality control and confirms the compound's specific conformational behavior.

Structural Confirmation
Reported
15N NMR resolves three amide conformers in silylated hydrazinecarboxylate analogs
Supports identity verification and isomer differentiation for QC
Diagnostic chemical shifts and J-couplings enable definitive structural assignment
NMR Spectroscopy Structural Analysis Conformational Isomers

Validated Application Scenarios for Trimethylsilyl Hydrazinecarboxylate


Orthogonal Protection Strategy in Complex Molecule Synthesis

Given its extraordinary sensitivity to hydrolysis [1], trimethylsilyl hydrazinecarboxylate is uniquely suited for synthetic routes requiring an orthogonal protecting group strategy. It can be used to temporarily mask the hydrazine moiety while other, more robust protecting groups (e.g., Boc, Cbz, TBDMS) are manipulated under conditions that would leave the TMS group intact (i.e., strictly anhydrous). The hydrazine is then revealed under exceptionally mild, neutral conditions (simple aqueous work-up) without affecting acid- or base-sensitive functionalities elsewhere in the molecule. This high degree of lability, while a handling challenge, is a strategic advantage for late-stage deprotection in total synthesis.

Precursor to Highly Pure Hydrazinecarboxylates via Controlled Hydrolysis

The difficulty in isolating trimethylsilyl hydrazinecarboxylate in a completely pure state is a direct consequence of its hydrolytic lability [2]. However, this property can be exploited. The compound can be generated in situ and then intentionally and quantitatively hydrolyzed to yield the corresponding hydrazinecarboxylic acid or its salt. This approach leverages the TMS group as an easily removable 'activator' or 'solubilizing' tag that facilitates a reaction and then is cleanly removed to deliver the target hydrazine derivative without the chromatographic challenges often associated with separating polar, unprotected hydrazines. This is a valuable application in the preparation of sensitive hydrazine building blocks.

Acylating Agent for Hydrazine Moieties in Peptide and Polymer Chemistry

The TMS group's ability to modulate the reactivity of the hydrazine nitrogen makes trimethylsilyl hydrazinecarboxylate a controlled acylating agent. In peptide synthesis, silylation is a known strategy to enhance solubility in organic solvents and control the site of reaction [3]. The compound can be used to introduce a protected hydrazine handle into a growing peptide chain or a polymer scaffold. The silylated carbazate facilitates post-polymerization or post-synthetic modifications, enabling the attachment of functional groups under mild conditions after the TMS group is removed. This scenario directly builds upon the compound's established role as a protecting group and a modulator of nucleophilicity.

Application
Selection Property
Validation Focus
Orthogonal protection strategy
Hydrolytic lability profile
Anhydrous deprotection endpoint
Hydrazinecarboxylate precursor
Controlled hydrolysis context
Identity and purity verification
Peptide/polymer acylating agent
TMS-modulated reactivity
Post-synthetic modification review

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